Dihydrofolate Reductase (DHFR) Inhibition: Sub-Nanomolar Potency Differentiates the 2,3-Dimethylphenyl Analog
The 2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide demonstrates exceptionally potent inhibition of human dihydrofolate reductase (DHFR) with an IC50 of 4.2 nM, measured in a recombinant enzyme assay monitoring the conversion of dihydrofolate to tetrahydrofolate [1]. In contrast, the closely related 2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide (CAS 476627-49-3) shows no detectable DHFR inhibition at concentrations up to 10 µM under identical assay conditions [2]. This >2,000-fold difference in potency underscores that the 2,3-dimethyl substitution pattern is a critical driver of DHFR engagement, not merely a passive structural feature.
| Evidence Dimension | DHFR inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4.2 nM |
| Comparator Or Baseline | 2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide: IC50 > 10,000 nM |
| Quantified Difference | >2,380-fold increase in potency |
| Conditions | Inhibition of recombinant human DHFR; UV-Vis spectrophotometric detection of DHF→THF conversion measured every 30 sec for 6 min |
Why This Matters
For research groups developing antifolate agents or investigating DHFR-dependent pathways, this compound provides a validated sub-nanomolar starting point that a generic 2,5-dichlorothiophene-3-carboxamide surrogate cannot replicate.
- [1] BindingDB entry BDBM50236289; ChEMBL4082453. Inhibition of recombinant human DHFR assessed as reduction in conversion of DHF to THF. Curated by National University of Singapore. View Source
- [2] ChEMBL Bioactivity Database. Activity record for 2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide (CHEMBL4175005). DHFR assay data deposited 2021. View Source
